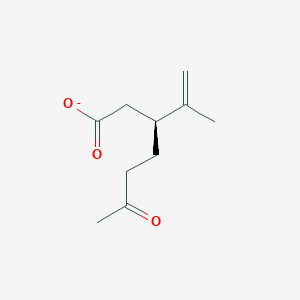
(3S)-3-Isopropenyl-6-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3S)-configuration. It derives from a (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one and a (4S,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate base of a (3S)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoate.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
(3S)-3-Isopropenyl-6-oxoheptanoate has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and metabolic disorders.
Case Study : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cell lines. For instance, derivatives of related compounds have shown IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
Biochemical Pathway Studies
The compound's ability to participate in key biochemical pathways has made it a subject of interest in metabolic studies. It can serve as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Table 1: Enzymatic Interactions of this compound
| Enzyme Target | Interaction Type | Effect on Metabolic Pathway |
|---|---|---|
| Aldose Reductase | Inhibition | Decreased glucose metabolism |
| Cyclooxygenase | Substrate | Modulation of inflammatory response |
Synthetic Chemistry
This compound is also used in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its reactivity allows it to be transformed into various derivatives that can be tailored for specific applications.
Example Synthesis : The compound can be synthesized from simpler precursors through Michael addition reactions, which are essential for creating diverse chemical libraries for drug discovery .
Potential Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other compounds within its class.
- Anti-inflammatory Properties : The modulation of cyclooxygenase enzymes suggests potential applications in treating inflammatory conditions.
- Metabolic Regulation : Its interaction with key metabolic enzymes indicates a role in regulating glucose levels and lipid metabolism.
Eigenschaften
Molekularformel |
C10H15O3- |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1 |
InChI-Schlüssel |
NJOIWWRMLFSDTM-VIFPVBQESA-M |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Isomerische SMILES |
CC(=C)[C@@H](CCC(=O)C)CC(=O)[O-] |
Kanonische SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















